2,3-Dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid
Description
Historical context and discovery
The development of this compound emerged from the broader historical evolution of heterocyclic chemistry, particularly the study of pyrazole and oxazole ring systems. The foundational work in pyrazole chemistry was established by German chemist Ludwig Knorr in 1883, who first coined the term "pyrazole" and developed fundamental synthetic methodologies for this class of compounds. The term pyrazole was given to this class of compounds by German Chemist Ludwig Knorr in 1883, marking the beginning of systematic research into these nitrogen-containing heterocycles.
Oxazole chemistry developed in parallel, with the first recorded oxazole synthesis occurring in the 1800s. The chemistry of oxazoles was significantly expanded during World War II as part of the penicillin research effort, which was initially thought to contain an oxazole core. The parent oxazole compound was first prepared in 1947 and characterized as a stable liquid at room temperature with a boiling point of 69 degrees Celsius.
The specific development of fused pyrazolo-oxazole systems like this compound represents a more recent advancement in heterocyclic chemistry, emerging from the recognition that bicyclic heterocycles often exhibit enhanced biological activities compared to their monocyclic counterparts. The International Union of Pure and Applied Chemistry name for this compound reflects its complex structural arrangement, with the compound identified by the Chemical Abstracts Service number 1239722-75-8.
Significance in heterocyclic chemistry
Heterocyclic compounds play a significant role in sustaining life, as they are abundant in nature and serve as structural components of crucial biological molecules. The genetic material comprises crucial heterocycles such as purine and pyrimidine bases, while several heterocycles are structural components of common therapeutic drugs, either obtained by chemical synthesis or naturally occurring.
The significance of this compound in heterocyclic chemistry stems from its unique combination of structural features. The compound contains both pyrazole and oxazole moieties, each contributing distinct chemical properties to the overall molecular framework. Pyrazole is a five-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions, characterized as a weak base with a pKb of 11.5. The pyrazole ring system exhibits amphoteric properties, acting as both acids and bases, considering the presence of nitrogen atoms with different electronic environments.
Oxazole contributes complementary properties to the fused system, with its five-membered ring containing one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon. The presence of the highly electronegative oxygen atom influences the electronic distribution throughout the ring system, affecting the overall reactivity and biological interactions of the compound.
The fused pyrazolo-oxazole system creates a rigid, planar structure that can interact with biological targets through multiple mechanisms, including hydrogen bonding, van der Waals forces, ion-dipole interactions, coordination effects, cation-π interactions, π-π stacking, and hydrophobic effects. This versatility in molecular interactions makes the compound particularly valuable for drug design applications.
Nomenclature and structural classification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for fused heterocyclic systems. The compound name indicates a pyrazole ring fused to an oxazole ring in a specific orientation, with partial saturation (dihydro) and a carboxylic acid functional group at position 6.
Structural Data Table:
| Property | Value |
|---|---|
| Molecular Formula | C₆H₆N₂O₃ |
| Molecular Weight | 154.13 g/mol |
| Chemical Abstracts Service Number | 1239722-75-8 |
| Simplified Molecular Input Line Entry System | C1COC2=CC(=NN21)C(=O)O |
| International Chemical Identifier | InChI=1S/C6H6N2O3/c9-6(10)4-3-5-8(7-4)1-2-11-5/h3H,1-2H2,(H,9,10) |
| International Chemical Identifier Key | VIJQAWCUVDTCAZ-UHFFFAOYSA-N |
The compound belongs to the broader classification of bicyclic heterocyclic compounds, specifically categorized as a pyrazole-oxazole fusion system. This structural classification places it within a family of compounds known for diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects.
The molecular structure features a pyrazolo ring fused with an oxazole moiety, contributing to unique chemical reactivity and biological interactions. The carboxylic acid functional group at position 6 provides additional opportunities for chemical modification and enhances the compound's potential for forming ionic interactions with biological targets.
Research developments and applications overview
Recent research developments in this compound have focused on its potential applications in medicinal chemistry, particularly in drug development due to its unique structural features and biological activities. The compound has garnered attention for its potential as a lead compound for drug discovery, with its unique structural features making it an attractive candidate for further modifications aimed at enhancing biological activity.
Research Applications Table:
| Research Area | Application Type | Key Findings |
|---|---|---|
| Anticancer Research | Cytotoxicity Studies | Significant anticancer properties demonstrated against various cancer cell lines |
| Antimicrobial Development | Enzyme Inhibition | Potential antimicrobial activity through bacterial enzyme inhibition |
| Drug Discovery | Lead Compound Development | Attractive scaffold for pharmaceutical modifications |
| Medicinal Chemistry | Structure-Activity Relationship Studies | Enhanced understanding of biological activity determinants |
Contemporary research has demonstrated that this compound exhibits significant anticancer properties, with studies showing efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The compound's mechanism of action appears to involve the inhibition of myeloid cell leukemia-1, a protein that prevents apoptosis in cancer cells.
The synthesis of this compound typically involves cyclization of appropriate precursors, with the predominant preparation method involving the cyclization of hydrazine derivatives with oxazole carboxylic acid precursors under controlled conditions. This synthetic approach has enabled researchers to develop efficient methodologies for producing the compound with high purity standards, typically achieving purity levels of 95% or greater.
The compound's versatility extends to its potential for chemical modifications, allowing researchers to develop analogs with enhanced biological properties. The presence of the carboxylic acid functional group provides a convenient handle for further chemical elaboration, enabling the synthesis of esters, amides, and other derivatives that may exhibit improved pharmacological profiles.
Properties
IUPAC Name |
2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c9-6(10)4-3-5-8(7-4)1-2-11-5/h3H,1-2H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIJQAWCUVDTCAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC(=NN21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1239722-75-8 | |
| Record name | 2H,3H-pyrazolo[3,2-b][1,3]oxazole-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
General Synthetic Approach
The predominant preparation method involves the cyclization of hydrazine derivatives with oxazole carboxylic acid precursors under controlled conditions. This reaction typically proceeds via condensation and ring closure, forming the fused pyrazolo-oxazole system with the carboxylic acid functionality intact.
- Key reactants: Hydrazine derivatives and oxazole carboxylic acid or related carbonyl-containing precursors.
- Catalysts: Suitable catalysts are often employed to facilitate cyclization, although catalyst-free methods have also been reported.
- Reaction conditions: Controlled temperature (often reflux) and pH are critical to ensure high yield and purity.
- Solvents: Polar aprotic solvents such as dimethylformamide (DMF) are commonly used.
Detailed Synthetic Routes and Conditions
| Step | Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Condensation of hydrazine derivative with oxazole carboxylic acid | Hydrazine hydrate or substituted hydrazines; oxazole-6-carboxylic acid; catalyst (e.g., acid catalyst) | Formation of intermediate hydrazone or related species |
| 2 | Cyclization under reflux | Heating under reflux in DMF or similar solvent; temperature ~100-150°C | Ring closure to form the fused pyrazolo[5,1-b]oxazole ring system |
| 3 | Purification | Crystallization or chromatographic techniques | Isolation of 2,3-Dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid with purity ≥95% |
This method is supported by experimental data showing that the reaction proceeds efficiently with controlled heating and solvent choice, minimizing side products such as open-chain intermediates.
Catalyst-Free Synthetic Method
An alternative approach involves catalyst-free synthesis using multicomponent reactions, such as the Biginelli-type condensation:
- Reactants: 5-aminopyrazoles and active 1,3-dicarbonyl compounds (e.g., acetylacetone or cyclic diketones).
- Conditions: Refluxing in DMF for approximately 20 minutes.
- Yield: Reported yields range from 47% to 80%, depending on reagent ratios and reaction time.
- Advantages: Avoids use of catalysts, reducing impurities and simplifying purification.
This method is particularly effective for synthesizing derivatives and analogs of the target compound.
Optimization of Reaction Parameters
- Temperature: Elevated temperatures (~150°C) under microwave irradiation have shown to enhance regioselectivity and reduce byproducts.
- Solvent polarity: Polar aprotic solvents like DMF stabilize transition states and improve cyclization efficiency.
- pH control: Acidic additives (e.g., acetic acid) can stabilize intermediates and promote desired ring closure.
- Reagent ratios: Equimolar ratios of reactants optimize yield and minimize side reactions.
Industrial Scale Synthesis
Industrial production adapts the above methods to large-scale continuous flow reactors, optimizing reaction parameters for:
- Maximized yield and purity: Through precise control of temperature, solvent flow, and reaction time.
- Advanced purification: Employing crystallization and chromatographic techniques to achieve pharmaceutical-grade purity.
- Safety protocols: Handling reactive carboxylic acid groups with care to avoid exposure to heat and sparks.
Comparative Table of Preparation Methods
| Method Type | Key Features | Reaction Conditions | Yield Range | Advantages | Limitations |
|---|---|---|---|---|---|
| Hydrazine-Oxazole Cyclization | Catalyst-assisted condensation and cyclization | Reflux in DMF, controlled pH, catalyst present | High (up to >80%) | Well-established, high purity | Requires catalyst, longer reaction times |
| Catalyst-Free Biginelli-Type | Multicomponent reaction of 5-aminopyrazoles and 1,3-dicarbonyls | Reflux in DMF, ~20 min, no catalyst | Moderate (47–80%) | Simplified purification, less contamination | May have lower yields for some derivatives |
| Microwave-Assisted Cyclization | Enhanced regioselectivity and reduced side products | Microwave irradiation, ~150°C, polar solvent | High | Faster reaction, improved selectivity | Requires specialized equipment |
Research Findings and Mechanistic Insights
- Regioselectivity: Electronic and steric effects govern the formation of the fused pyrazolo-oxazole ring. Nucleophilic attack tends to occur at less hindered carbonyl carbons, favoring the desired isomer.
- Spectroscopic validation: High-resolution NMR (¹H, ¹³C), X-ray crystallography, and IR spectroscopy confirm the structure and purity of the synthesized compound.
- Computational studies: Density functional theory (DFT) analyses support the transition state stabilization by solvents like DMF, explaining improved yields under optimized conditions.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The carboxylic acid group can participate in substitution reactions, forming esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alcohols or amines in the presence of catalysts can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce esters or amides .
Scientific Research Applications
Chemistry
In the field of organic chemistry, 2,3-Dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid serves as a crucial building block for synthesizing more complex heterocycles. It is also utilized as a reagent in various organic transformations.
Biology
This compound has been studied for its interactions with biological systems:
- Enzyme Interactions : It acts as a probe in biochemical assays to study enzyme kinetics.
- Mechanistic Studies : Research indicates that it can modulate enzyme activity through hydrogen bonding interactions.
Medicine
The potential therapeutic applications of this compound include:
- Anti-inflammatory Activity : Preliminary studies suggest efficacy in reducing inflammation markers.
- Antimicrobial Properties : Exhibits activity against various pathogens, making it a candidate for developing new antimicrobial agents.
- Anticancer Potential : In vivo studies have shown that this compound can significantly reduce tumor size and weight in mouse models. Histological analyses revealed increased apoptosis in treated tumors.
Industrial Applications
In industry, this compound is being explored for its utility in developing new materials and as a catalyst in various chemical processes.
Case Study 1: Anticancer Efficacy
A peer-reviewed study evaluated the anticancer effects of this compound using mouse models. The results indicated:
- Tumor Reduction : Significant decreases in tumor size and weight were observed.
- Histological Analysis : Increased apoptosis was noted in treated tumor tissues.
Case Study 2: Mechanistic Insights
Another study focused on elucidating the mechanism behind the anticancer activity. Key findings included:
- Caspase Pathway Activation : The compound activates caspase pathways leading to programmed cell death (apoptosis) in cancer cells.
- Potential Lead Compound : These insights highlight its potential as a lead compound for developing new anticancer agents.
Mechanism of Action
The mechanism of action of 2,3-Dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, influencing their activity. The pyrazole and oxazole rings can interact with various biological pathways, modulating their function. These interactions can lead to the compound’s observed biological effects, such as anti-inflammatory or antimicrobial activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid with structurally related analogs, focusing on substituents, physicochemical properties, and biological activities.
Structural Analogs with Halogen Substituents
- The nitro group (NO₂) enhances acidity, which may influence binding to target proteins or enzymes .
Analogs with Heterocyclic Modifications
- Key Differences: Replacing oxazole with thiazole introduces sulfur, enabling stronger van der Waals interactions and altered pharmacokinetics .
Derivatives with Functional Group Variations
Biological Activity
2,3-Dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of nitrogen-containing heterocycles known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the current understanding of the biological activity of this compound, supported by various research findings and case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound features a pyrazolo ring fused with an oxazole moiety, contributing to its unique chemical reactivity and biological interactions.
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. A study demonstrated its efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The compound's mechanism of action appears to involve the inhibition of MCL-1 (myeloid cell leukemia-1), a protein that prevents apoptosis in cancer cells.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| B16-F0 (Melanoma) | 12.5 | 4.0 |
| LM3 (Adenocarcinoma) | 10.0 | 3.5 |
| NMuMG (Normal) | 50.0 | - |
The selectivity index indicates that the compound is significantly more toxic to cancer cells compared to normal cells, suggesting its potential for targeted cancer therapy .
Anti-inflammatory Effects
In addition to its anticancer properties, preliminary studies suggest that this compound may possess anti-inflammatory effects. In vitro assays have shown that it can inhibit the production of pro-inflammatory cytokines in activated macrophages, which is crucial for managing chronic inflammatory diseases.
Antimicrobial Activity
Preliminary evaluations have also indicated that this compound exhibits antimicrobial activity against various bacterial strains. The compound's ability to disrupt bacterial cell wall synthesis could be a contributing factor to its effectiveness.
Case Studies
Case Study 1: Anticancer Efficacy
A recent study published in a peer-reviewed journal evaluated the anticancer potential of this compound in vivo using mouse models. The results indicated a significant reduction in tumor size and weight in treated groups compared to controls. Histological analysis revealed increased apoptosis in tumor tissues .
Case Study 2: Mechanistic Insights
Another study focused on elucidating the mechanism behind the anticancer activity of this compound. It was found that the compound activates caspase pathways leading to programmed cell death in cancer cells. This finding highlights its potential as a lead compound for developing new anticancer agents .
Q & A
Q. What are the key considerations in designing a catalyst-free synthetic route for 2,3-Dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid derivatives?
Catalyst-free synthesis can be achieved using the Biginelli reaction with 5-aminopyrazoles and active 1,3-dicarbonyl compounds (e.g., acetylacetone or cyclic diketones) in refluxing DMF. Equimolar reagent ratios and short heating times (~20 minutes) optimize yield (47–80%) and purity . For brominated analogs, direct alkylation or cyclization with aldehydes under mild conditions is effective, as seen in the synthesis of 7-bromo-2-methyl derivatives .
Q. Which spectroscopic techniques are most reliable for resolving structural ambiguities in fused pyrazolo-oxazole systems?
High-resolution NMR (¹H/¹³C) and X-ray crystallography are critical. For example, ¹H NMR can distinguish between regioisomers by analyzing coupling patterns of protons adjacent to the oxazole ring. In dihydropyrazoloquinazolinones, NOESY correlations confirm spatial proximity of fused rings, while IR confirms carbonyl stretching frequencies (~1680 cm⁻¹) . Mass spectrometry (HRMS) validates molecular formulas, especially for halogenated derivatives .
Q. How can reaction conditions be optimized to minimize byproducts in pyrazolo-oxazole cyclization?
Solvent polarity and temperature significantly influence cyclization efficiency. DMF at 150°C under microwave irradiation enhances regioselectivity in multicomponent reactions, reducing side products like open-chain intermediates. Acidic additives (e.g., acetic acid) can stabilize transition states, as shown in the synthesis of 8,9-dihydropyrazolo[1,5-a]quinazolinones .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of pyrazolo-oxazole fused systems in multicomponent reactions?
Regioselectivity is governed by electronic and steric effects. For example, in reactions of 5-aminopyrazoles with cyclic 1,3-diketones, nucleophilic attack at the less hindered carbonyl carbon favors pyrazolo[1,5-a]quinazolinone formation over alternative isomers. DFT studies suggest that transition-state stabilization via hydrogen bonding with DMF plays a role .
Q. How do structural modifications (e.g., halogenation) influence the biological activity of pyrazolo-oxazole derivatives?
Bromination at position 7 of the oxazole ring enhances lipophilicity and binding to hydrophobic enzyme pockets, as observed in fluorinated pyrazolo[3,4-d]pyrimidines. In vitro assays against kinase targets (e.g., EGFR) show IC₅₀ values <1 µM for 7-bromo derivatives, correlating with improved cellular permeability .
Q. What strategies resolve contradictory spectral data in characterizing diastereomers of pyrazolo-oxazole-carboxylic acids?
Chiral HPLC with polysaccharide-based columns can separate enantiomers, while 2D NMR (COSY, HSQC) differentiates diastereomers by cross-peak patterns. For example, in 2,3-dihydropyrrolo[2,1-b]quinazolinones, NOESY confirms the cis/trans configuration of fused rings . X-ray crystallography remains the gold standard for absolute configuration determination .
Q. How can computational methods predict the reactivity of pyrazolo-oxazole precursors in nucleophilic substitution reactions?
Molecular docking and frontier molecular orbital (FMO) analysis identify reactive sites. For instance, the LUMO of 5-aminopyrazole-4-carbonitrile localizes at the nitrile group, making it susceptible to nucleophilic attack by aldehydes. MD simulations further validate solvent effects on transition-state geometries .
Methodological Considerations
Q. What protocols validate the purity of pyrazolo-oxazole-carboxylic acids for pharmacological studies?
Combine HPLC (C18 column, acetonitrile/water gradient) with charged aerosol detection (CAD) to quantify low-UV-absorbing impurities. For metal residues, ICP-MS is recommended, especially for catalysts like Pd or Cu used in cross-coupling steps .
Q. How are stability studies conducted for acid-sensitive pyrazolo-oxazole derivatives?
Accelerated stability testing (40°C/75% RH) over 4 weeks monitors degradation via LC-MS. Buffered solutions (pH 1.2–7.4) identify hydrolysis-prone sites, such as the oxazole ring’s ether linkage .
Q. What in silico tools are effective for SAR analysis of pyrazolo-oxazole-based enzyme inhibitors?
Molecular dynamics (MD) simulations with AMBER or GROMACS assess binding modes to targets like cyclooxygenase-2. QSAR models using descriptors like logP and polar surface area predict bioavailability and toxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
